9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a triazoloquinazolinone core
Preparation Methods
The synthesis of 9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the triazoloquinazolinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Addition of the trifluoromethyl group: This is often accomplished using trifluoromethylation reagents under specific conditions
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolinones and fluorinated organic compounds. These compounds share structural similarities but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of fluorine atoms and the triazoloquinazolinone core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11F5N4O |
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Molecular Weight |
370.28 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H11F5N4O/c17-8-4-7(5-9(18)6-8)13-12-10(2-1-3-11(12)26)22-15-23-14(16(19,20)21)24-25(13)15/h4-6,13H,1-3H2,(H,22,23,24) |
InChI Key |
KWJRFJBYVQUZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C(F)(F)F)N2)C4=CC(=CC(=C4)F)F)C(=O)C1 |
Origin of Product |
United States |
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